

# A Technical Guide to the Cell-Permeable Properties and Intracellular Activity of AS1842856

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## Compound of Interest

Compound Name: AS1842856

Cat. No.: B605605

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This document provides a comprehensive technical overview of the small molecule inhibitor **AS1842856**, with a primary focus on its cell-permeable nature and its mechanism of action within the cellular environment. **AS1842856** is widely recognized as a potent, cell-permeable inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor, a key regulator of diverse cellular processes including metabolism, cell cycle, and apoptosis.<sup>[1][2][3]</sup> Its ability to cross the cell membrane is fundamental to its utility as a research tool and its potential therapeutic applications in diseases such as diabetes, obesity, and cancer.<sup>[2][4][5]</sup>

## Cell Permeability of AS1842856

**AS1842856** is consistently described in scientific literature as a cell-permeable small molecule.<sup>[1][2]</sup> This characteristic is evidenced not by explicit permeability coefficient data, which is not extensively published, but by the wealth of experimental data demonstrating its activity in a variety of intact cell-based assays. The molecule's ability to elicit specific intracellular responses, such as inhibiting the transcriptional activity of nuclear factors and modulating cytoplasmic signaling cascades across numerous cell lines, serves as functional proof of its capacity to traverse the plasma membrane and reach its intracellular targets.<sup>[1][2][5]</sup>

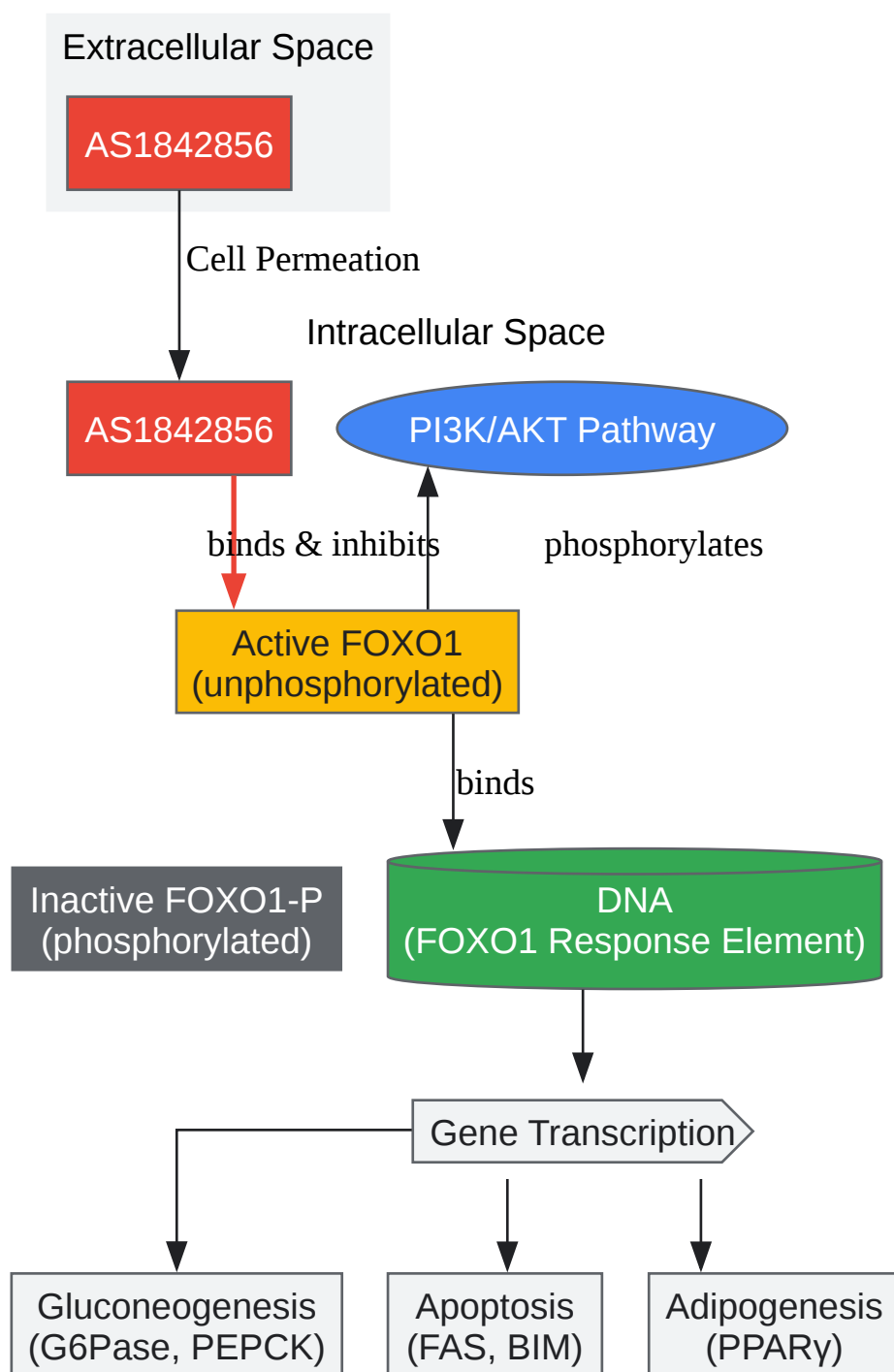
## Intracellular Mechanism of Action

Once inside the cell, **AS1842856** exerts its effects primarily by targeting key nodes in critical signaling pathways.

- **Primary Target: FOXO1:** The principal mechanism of **AS1842856** is the direct binding to the active, dephosphorylated form of FOXO1.<sup>[1]</sup> This interaction allosterically inhibits the ability of FOXO1 to bind to its consensus DNA sequences, thereby blocking the transcription of its target genes.<sup>[6]</sup> It is highly selective for FOXO1, with significantly lower activity against other FOXO isoforms like FOXO3a and FOXO4.<sup>[1]</sup>
- **Secondary Target: GSK3:** More recent investigations have revealed that **AS1842856** also functions as a direct inhibitor of Glycogen Synthase Kinase 3 (GSK3).<sup>[4]</sup><sup>[7]</sup> This off-target activity contributes to its cytotoxic effects in certain cancer cells, particularly B-cell acute lymphoblastic leukemia (B-ALL), by leading to the stabilization of proteins like  $\beta$ -catenin (CTNNB1).<sup>[4]</sup>

## Signaling Pathways Modulated by AS1842856

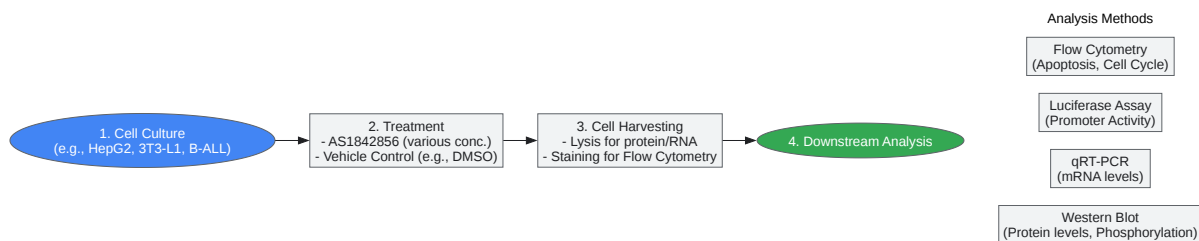
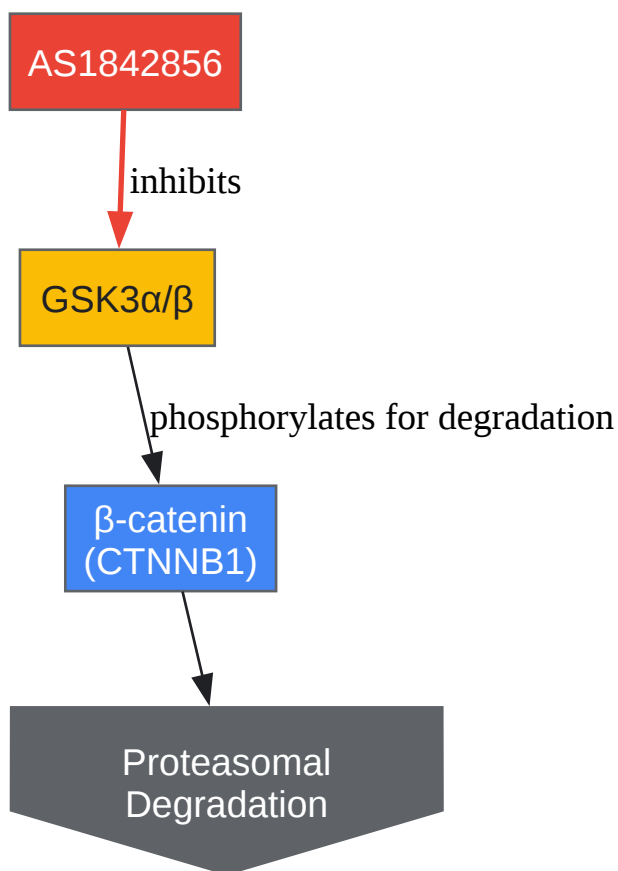
The intracellular engagement of FOXO1 and GSK3 by **AS1842856** results in the modulation of several downstream signaling pathways.



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**AS1842856** cell permeation and FOXO1 inhibition pathway.

## Intracellular Action



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